molecular formula C4H12N2 B586195 N,N-Dimethylethanediamine-d6 CAS No. 854484-96-1

N,N-Dimethylethanediamine-d6

Cat. No. B586195
M. Wt: 94.191
InChI Key: DILRJUIACXKSQE-WFGJKAKNSA-N
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Procedure details

A solution of 1-bromo-4-iodo-2-methoxybenzene (0.63 g, 2.01 mmol) dissolved in toluene (15.73 ml) was treated with N1,N1-dimethylethane-1,2-diamine (0.177 g, 2.01 mmol), SODIUM TERT-BUTOXIDE (0.232 g, 2.42 mmol), XANTPHOS (0.116 g, 0.20 mmol) and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.046 g, 0.05 mmol) under nitrogen. The resulting mixture was stirred at 80 °C in a sealed tube for 2 hours. The reaction mixture was diluted with water (200 mL), and extracted with ethyl acetate (200 mL). The organic was dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution 0-10% methanol in dcm. Pure fractions were evaporated to dryness to afford N1-(4-bromo-3-methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (0.251 g, 45.6 %) as a brown oil.
Quantity
0.00242 mol
Type
reagent
Reaction Step One
Quantity
0.0157 L
Type
solvent
Reaction Step Two
Quantity
0.00201 mol
Type
reactant
Reaction Step Three
Quantity
0.00201 mol
Type
reactant
Reaction Step Four
Quantity
0.000201 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
853
reaction index
NAME
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00242 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.0157 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00201 mol
Type
reactant
Smiles
CN(C)CCN
Step Four
Name
Quantity
0.00201 mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)I)Br
Step Five
Name
Quantity
0.000201 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
5.03e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCNC1=CC(=C(C=C1)Br)OC
Measurements
Type Value Analysis
YIELD 45.64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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